molecular formula C12H10F3N B1484439 1-[2-methyl-3-(trifluoromethyl)phenyl]-1H-pyrrole CAS No. 2003663-61-2

1-[2-methyl-3-(trifluoromethyl)phenyl]-1H-pyrrole

Cat. No. B1484439
CAS RN: 2003663-61-2
M. Wt: 225.21 g/mol
InChI Key: MYTOWBPAIZYJRQ-UHFFFAOYSA-N
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Description

The compound “1-[2-methyl-3-(trifluoromethyl)phenyl]-1H-pyrrole” is a pyrrole derivative. Pyrroles are a class of organic compounds that consist of a five-membered aromatic ring with four carbon atoms and one nitrogen atom . The trifluoromethyl group (-CF3) is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom . It is known for its high electronegativity and the ability to enhance the biological activity of organic compounds .

Scientific Research Applications

Electronically Intercommunicating Iron Centers

Research on diferrocenyl and tetraferrocenyl pyrroles, which are related to the target compound, has explored their electronic and structural properties. These molecules display significant electron delocalization and reversible electrochemical properties, indicating potential applications in materials science and molecular electronics (Hildebrandt, Schaarschmidt, & Lang, 2011).

Anticancer Potential

A study on trifluoromethyl-functionalized phosphonopyrroles showed that these compounds possess anticancer activity. One particular compound was found to inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis, suggesting its potential as a therapeutic agent (Olszewska et al., 2020).

Synthetic Methodologies

Several studies have focused on developing new synthetic methodologies for creating trifluoromethyl-substituted aminopyrroles, which are of interest for pharmaceutical and materials science applications. For example, an azirine strategy has been employed for the synthesis of alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates, highlighting innovative approaches to constructing these heterocycles (Khlebnikov et al., 2018).

Electrochemical and Optical Properties

The electrochemical and optical characterization of copolymers based on 3,4-ethylenedioxythiophene and functionalized dithienylpyrrole derivatives, including those with trifluoromethyl groups, has been explored. Such studies reveal the materials' potential for applications in electrochromic devices and photovoltaic materials, given their interesting multielectrochromic behaviors and stability under electrochemical conditions (Tutuncu et al., 2019).

Antimicrobial Agents

New 1,2,3-triazolyl pyrazole derivatives, containing the 2-methyl-3-(trifluoromethyl) phenyl group, have shown broad-spectrum antimicrobial activities and moderate to good antioxidant activities. These findings underscore the potential of such compounds in developing new antimicrobial agents (Bhat et al., 2016).

Biochemical Analysis

Biochemical Properties

1-[2-methyl-3-(trifluoromethyl)phenyl]-1H-pyrrole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, potentially inhibiting or modifying its activity. Additionally, this compound may interact with proteins involved in cell signaling pathways, affecting their function and downstream effects .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation . By altering the activity of key proteins in this pathway, this compound can impact cell proliferation and survival. Furthermore, this compound may influence the expression of genes involved in metabolic processes, thereby affecting cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity . For instance, the compound may inhibit the activity of cytochrome P450 enzymes by binding to their active sites, preventing the metabolism of other substrates . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function . Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell signaling and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or beneficial effects, such as modulation of specific biochemical pathways without causing significant toxicity . At higher doses, the compound can induce toxic or adverse effects, including cellular damage, disruption of metabolic processes, and alterations in normal physiological functions . Threshold effects have been observed, where a certain dosage level triggers a significant change in the compound’s impact on the organism .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism and biotransformation . The compound may undergo various metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that can have different biological activities . These metabolic processes can affect the overall metabolic flux and levels of specific metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active or passive transport mechanisms and may accumulate in specific cellular compartments or tissues . The distribution of this compound can influence its localization and activity within the cell, affecting its overall biological effects .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall impact on cellular processes .

properties

IUPAC Name

1-[2-methyl-3-(trifluoromethyl)phenyl]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N/c1-9-10(12(13,14)15)5-4-6-11(9)16-7-2-3-8-16/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYTOWBPAIZYJRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N2C=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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